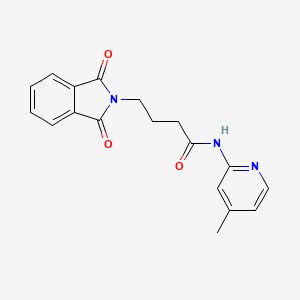![molecular formula C15H17ClN2O3 B5804003 4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B5804003.png)
4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide is a chemical compound that is widely used in scientific research. It is a member of the benzamide family and is known for its diverse applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide involves the covalent modification of the active site serine residue in FAAH. The compound forms a covalent bond with the serine residue, which leads to irreversible inhibition of the enzyme. This results in an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by the increase in endocannabinoid levels. Endocannabinoids are lipid signaling molecules that act as retrograde messengers and regulate synaptic transmission in the brain and other tissues. The increase in endocannabinoid levels can lead to analgesia, anti-inflammatory effects, and reduced anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide is its selectivity for FAAH. This allows for the specific inhibition of FAAH without affecting other enzymes or proteins in the system. However, the irreversible nature of the inhibition can limit its usefulness in certain experiments. Additionally, the compound has poor solubility in aqueous solutions, which can make it difficult to work with in some assays.
Direcciones Futuras
There are several future directions for the use of 4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide in scientific research. One area of interest is the development of more potent and selective FAAH inhibitors for use in preclinical and clinical studies. Another area of interest is the investigation of the role of endocannabinoids and FAAH in various disease states, such as chronic pain, inflammation, and anxiety disorders. Additionally, the compound may be useful in the study of other enzymes and proteins that are involved in lipid metabolism and signaling.
Métodos De Síntesis
The synthesis of 4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-(1-cyclohexen-1-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran and under an inert atmosphere of nitrogen or argon. The resulting product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide is widely used in scientific research as a tool compound to study the role of various enzymes and proteins in biological systems. It is used as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids and other lipid signaling molecules. FAAH inhibition leads to an increase in endocannabinoid levels, which has been shown to have analgesic, anti-inflammatory, and anxiolytic effects.
Propiedades
IUPAC Name |
4-chloro-N-[2-(cyclohexen-1-yl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c16-13-7-6-12(10-14(13)18(20)21)15(19)17-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDMIHODAMPJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5803931.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5803944.png)
methanone](/img/structure/B5803951.png)
![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)
![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)

![N-benzyl-4-[2-(dimethylamino)ethoxy]-6-methyl-2-pyrimidinamine](/img/structure/B5803971.png)


![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5804000.png)